2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine
Description
Properties
IUPAC Name |
2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-18-10(11(12,13)14)2-6-17(7-3-10)9-8-15-4-5-16-9/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUNLWBEXTPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C2=NC=CN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the methoxy and trifluoromethyl groups. The pyrazine ring is then constructed through cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
Pharmacological Activity
The compound has been investigated for its role as a phosphodiesterase 10 inhibitor, which has implications in treating neurological disorders such as schizophrenia and other cognitive impairments. Phosphodiesterase inhibitors are known to enhance cognitive function by increasing the levels of cyclic nucleotides within cells, thereby improving synaptic signaling.
Case Study:
A study demonstrated that derivatives of pyrazine compounds, including this specific compound, showed promising results in preclinical models for cognitive enhancement. The inhibition of phosphodiesterase 10 led to improved memory and learning capabilities in animal models .
Anticancer Properties
Research has indicated that 2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine exhibits significant cytotoxicity against various cancer cell lines.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents, specifically targeting pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The structure of the compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
In vitro assays showed that the compound reduced the production of TNF-alpha and IL-6 in activated macrophages, which are key mediators in inflammatory responses .
Antimicrobial Activity
Some derivatives of pyrazine compounds have demonstrated efficacy against various bacterial strains. The unique chemical structure of 2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine may enhance its antimicrobial properties.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate that the compound could be explored further for its potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrazine vs. Pyrimidine/Pyridine Derivatives
- Target Compound : Pyrazine core with a 4-methoxy-4-CF₃-piperidine substituent.
- 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (): Pyrimidine core with a piperazine substituent.
- Compound 30 (): Pyridine core with a piperazine substituent. The aromatic pyridine ring may enhance π-π stacking interactions in biological targets, a property less pronounced in pyrazines .
Key Implications :
- Pyrazine vs. Pyrimidine : Pyrazines often exhibit lower basicity than pyrimidines, affecting solubility and binding affinity in acidic environments.
- Substituent Positioning : The 2-position substitution on pyrazine in the target compound may optimize steric compatibility with enzymatic pockets compared to 4-position substitutions in pyrimidines .
Substituent Modifications
Trifluoromethyl and Methoxy Groups
- Target Compound : Dual 4-methoxy and 4-CF₃ groups on piperidine.
- Compound 21b (): 5-(Trifluoromethyl)pyrazine with a 4-(2,6-difluorophenoxy) substituent.
- ML267 () : Piperazine-carbothioamide with a 3-chloro-5-CF₃-pyridinyl group. The thioamide group introduces hydrogen-bond acceptor properties absent in the target compound .
Key Implications :
- Electron-Withdrawing Effects : The -CF₃ group in the target compound stabilizes adjacent positive charges, enhancing interactions with hydrophobic enzyme pockets.
- Methoxy vs.
Key Observations :
- DHODH Inhibition (Compound 21b): Pyrazine derivatives with bulky substituents (e.g., difluorophenoxy) show nanomolar potency, suggesting the target compound’s piperidine substituent may similarly enhance target engagement .
- CCR5 Antagonism (Sch-417690) : The methoxy-CF₃-phenyl group in Sch-417690 contributes to >1000-fold selectivity over muscarinic receptors, highlighting the pharmacophore’s versatility .
Key Challenges :
- Steric Hindrance : Bulky 4-methoxy-4-CF₃-piperidine may reduce NAS efficiency compared to smaller substituents.
- Purification : Fluorinated compounds often require specialized chromatography (e.g., reverse-phase HPLC) .
Biological Activity
The compound 2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine is a member of the pyrazine family, which has garnered attention due to its potential biological activities. Pyrazines are known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, exploring its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
The chemical structure of 2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 273.25 g/mol
The presence of a trifluoromethyl group and a methoxy group on the piperidine ring enhances its lipophilicity and biological activity.
Research indicates that compounds similar to 2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine may act through various mechanisms:
- Phosphodiesterase Inhibition : Pyrazine derivatives have been studied as phosphodiesterase inhibitors, which play a crucial role in cellular signaling pathways. Inhibiting these enzymes can lead to increased levels of cyclic nucleotides, thereby influencing various physiological processes .
- Antitumor Activity : Pyrazine derivatives have shown significant inhibitory effects on cancer cell lines. For instance, studies on related compounds indicate their potential in targeting specific kinases involved in tumor growth and proliferation .
- Antimicrobial Properties : Some pyrazine derivatives exhibit antibacterial and antifungal activities. They disrupt microbial cell membranes or inhibit vital metabolic pathways, making them attractive candidates for developing new antimicrobial agents .
Case Studies
- Antitumor Activity in Breast Cancer : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with traditional chemotherapeutics like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer subtypes .
- Inhibition of Phosphodiesterase : Research focused on pyrazine compounds demonstrated their ability to inhibit phosphodiesterase 10A (PDE10A), which is implicated in neurological disorders. The inhibition led to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), potentially offering therapeutic benefits for conditions like schizophrenia and Huntington's disease .
Comparative Biological Activity Table
Q & A
Q. What are the recommended synthetic routes for preparing 2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine, and what key reaction conditions influence yield?
Methodological Answer:
- Step 1: Begin with the preparation of the piperidine ring. The trifluoromethyl and methoxy groups can be introduced via nucleophilic substitution or oxidation-reduction reactions under inert atmospheres.
- Step 2: Couple the functionalized piperidine to the pyrazine core using Buchwald-Hartwig amination or SNAr reactions. For example, describes a similar coupling using THF as the solvent and heating at 40–70°C for 2–3 hours to achieve moderate yields (44%) .
- Key Conditions: Control temperature (40–70°C), solvent polarity (THF or DCM), and stoichiometry of reactants. Sonication may improve homogeneity, as noted in .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions. For example, reports distinct aromatic proton shifts (δ 6.70–8.18 ppm) and piperazine methylene signals (δ 3.39–4.05 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ = 328.1597 in ) to validate the molecular formula .
- Chromatography: Reverse-phase HPLC with TFA-modified mobile phases (0–50% acetonitrile/water) ensures purity >95% .
Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?
Methodological Answer:
- HPLC-UV/Vis: Monitor degradation products using gradients optimized for polar heterocycles.
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition points >200°C for related piperazines in ) .
- Storage Recommendations: Store at −20°C under argon, as moisture and oxygen may degrade the trifluoromethyl group .
Advanced Research Questions
Q. What strategies optimize the piperidine-pyrazine core for target selectivity in enzyme inhibition studies?
Methodological Answer:
- Fragment-Based Design: Incorporate electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to hydrophobic enzyme pockets. demonstrates improved tyrosine kinase inhibition using fluorobenzyl-piperazine fragments .
- Bioisosteric Replacement: Replace methoxy groups with sulfonyl or carbonyl moieties to modulate solubility and target affinity, as seen in .
- In Silico Docking: Use software like AutoDock Vina to predict binding poses with phosphoglycerate dehydrogenase (PHGDH) or similar targets .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents like the trifluoromethyl group?
Methodological Answer:
- Step 1: Synthesize analogs with varying substituents (e.g., -CF, -OCH, -Cl) at the 4-position of the piperidine ring.
- Step 2: Test inhibitory activity against target enzymes (e.g., kinases, dehydrogenases) using fluorescence polarization assays () .
- Step 3: Correlate logP values (from HPLC-derived retention times) with cellular permeability trends. highlights trifluoromethyl’s role in improving membrane penetration .
Q. What computational methods predict interactions between this compound and biological targets such as PHGDH?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding stability using AMBER or GROMACS. Focus on hydrogen bonding between the pyrazine nitrogen and catalytic residues (e.g., Ser/Thr in PHGDH) .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity (PubChem data in ) .
- Pharmacophore Modeling: Align the trifluoromethyl group with hydrophobic pockets in target proteins, as modeled in for kinase inhibitors .
Q. How can researchers resolve discrepancies in reported biological activity data for piperazine-pyrazine derivatives?
Methodological Answer:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4 buffers) to minimize variability .
- Meta-Analysis: Compare datasets from multiple sources (e.g., vs. 21) to identify outliers caused by assay interference (e.g., compound aggregation) .
- Orthogonal Assays: Validate inhibition using both enzymatic (e.g., luminescence) and cellular (e.g., Western blot) readouts .
Q. What methodologies are recommended for assessing metabolic stability and in vitro toxicity?
Methodological Answer:
- Microsomal Incubations: Use human liver microsomes (HLMs) with NADPH cofactor to measure half-life (t). Monitor degradation via LC-MS/MS .
- Cytotoxicity Screening: Test against HepG2 cells using MTT assays. notes IC thresholds >50 µM for non-toxic derivatives .
- Reactive Metabolite Detection: Trapping studies with glutathione (GSH) to identify electrophilic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
